1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one
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Overview
Description
“1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one” is a chemical compound with the molecular formula C10H12N2O3 . It has a molecular weight of 208.22 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C10H12N2O3/c1-6-5-8(14)15-10-9(6)7(2)11-12(10)3-4-13/h5,13H,3-4H2,1-2H3 .
Physical And Chemical Properties Analysis
“1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one” is a solid at room temperature . It has a molecular weight of 208.22 .
Scientific Research Applications
- Field : Organic Chemistry
- Application : Pyrazole compounds are used in the synthesis of nitriles . A chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as the major product .
- Method : The reaction is carried out in an acidic or basic medium .
- Results : The reaction yields 4-cyano pyrazole in an acidic medium and 5-amino pyrazoles in a basic medium .
- Field : Biochemistry
- Application : Pyrazole compounds are used as activators for the c-Abl kinase . The c-Abl kinase plays a key role in cell differentiation and survival .
- Method : The c-Abl kinase domain is activated with the pyrazole compound .
- Results : The activation of the c-Abl kinase leads to an increased hematopoietic stem cell differentiation .
Synthesis of Nitriles
C-abl Kinase Activation
Future Directions
Pyrazole derivatives, including “1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one”, continue to be a subject of interest for researchers due to their diverse pharmacological properties . Future research may focus on further exploring the synthesis methods, chemical reactivity, and pharmacological potential of these compounds .
properties
IUPAC Name |
1-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-5-8(14)15-10-9(6)7(2)11-12(10)3-4-13/h5,13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBONIGCGWTTJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321863 |
Source
|
Record name | 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one | |
CAS RN |
67056-25-1 |
Source
|
Record name | 67056-25-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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